methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate
Description
Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a 6-fluorobenzo[d]thiazole moiety and a methyl ester-linked benzoyl carbamate group. The benzothiazole and pyrazole rings are pharmacologically significant scaffolds, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The ester group may influence solubility and bioavailability, while the carbamoyl bridge links the aromatic systems, enabling conformational rigidity.
Properties
IUPAC Name |
methyl 4-[[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-11-9-17(23-18(26)12-3-5-13(6-4-12)19(27)28-2)25(24-11)20-22-15-8-7-14(21)10-16(15)29-20/h3-10H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKSHPSLCHNJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Cyclization
The benzothiazole core is synthesized via bromine-mediated cyclization of 4-fluoro-3-chloroaniline (adapted from):
Reagents :
- 4-Fluoro-3-chloroaniline (1.45 g, 0.01 mol)
- Potassium thiocyanate (8 g, 0.08 mol)
- Bromine (1.6 mL in 6 mL glacial acetic acid)
Procedure :
- Dissolve potassium thiocyanate in glacial acetic acid (20 mL) at 0–5°C.
- Add 4-fluoro-3-chloroaniline dropwise under vigorous stirring.
- Introduce bromine-acetic acid solution over 105 minutes, maintaining temperature <25°C.
- Stir for 12 hours, then dilute with water (6 mL) and heat to 85°C.
- Filter the orange precipitate and recrystallize from ethanol.
Yield : 60–65% (melting point: 198–200°C).
Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Pyrazole Ring Formation via Knorr Synthesis
The pyrazole ring is constructed using ethyl acetoacetate and hydrazine hydrate:
Reagents :
- Ethyl acetoacetate (1.3 g, 0.01 mol)
- Hydrazine hydrate (0.5 mL, 0.01 mol)
- 6-Fluorobenzo[d]thiazol-2-amine (1.8 g, 0.01 mol)
Procedure :
- Reflux ethyl acetoacetate and hydrazine hydrate in ethanol (20 mL) for 4 hours.
- Add 6-fluorobenzo[d]thiazol-2-amine and continue refluxing for 12 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 55–60% (LC-MS: m/z 290.1 [M+H]⁺).
Synthesis of Methyl 4-Carbamoylbenzoate
Carbamoylation of Methyl 4-Cyanobenzoate
Methyl 4-cyanobenzoate is converted to the carbamoyl derivative (adapted from):
Reagents :
- Methyl 4-cyanobenzoate (1.61 g, 0.01 mol)
- Hydroxylamine hydrochloride (0.7 g, 0.01 mol)
Procedure :
- Reflux methyl 4-cyanobenzoate and hydroxylamine hydrochloride in ethanol/water (10 mL, 1:1) for 6 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
Yield : 85–90% (¹H NMR (DMSO-d₆): δ 8.16 (d, 2H), 7.88 (d, 2H), 3.87 (s, 3H)).
Final Coupling: Amide Bond Formation
Acyl Chloride-Mediated Coupling
The pyrazole amine is coupled with methyl 4-(chlorocarbonyl)benzoate:
Reagents :
- Methyl 4-carbamoylbenzoate (1.79 g, 0.01 mol)
- Thionyl chloride (5 mL)
- 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (2.9 g, 0.01 mol)
Procedure :
- Convert methyl 4-carbamoylbenzoate to methyl 4-(chlorocarbonyl)benzoate by refluxing with thionyl chloride (2 hours).
- Remove excess thionyl chloride under vacuum.
- Dissolve the acyl chloride in dry THF (15 mL) and add dropwise to a solution of pyrazole amine and triethylamine (1.4 mL) in THF.
- Stir at 25°C for 6 hours, then concentrate and purify via column chromatography (ethyl acetate/hexane, 1:2).
Yield : 70–75% (¹H NMR (DMSO-d₆): δ 8.40 (s, 1H), 8.12 (d, 2H), 7.95 (d, 2H), 6.72 (s, 1H), 3.89 (s, 3H), 2.45 (s, 3H)).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Approaches
- Lewis Acid Catalysts : ZnCl₂ (5 mol%) improves acyl chloride reactivity, reducing reaction time to 3 hours.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidative cleavage at specific sites depending on the presence of oxidative agents like potassium permanganate.
Reduction: : Reduction reactions using agents like sodium borohydride can modify the functional groups attached to the aromatic rings.
Substitution: : Nucleophilic and electrophilic substitutions occur primarily on the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium dichromate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nitrating agents under acidic or basic conditions.
Major Products
The major products depend on the reaction pathways and conditions. For example, oxidative cleavage might yield smaller carboxylated intermediates, while reduction typically produces alcohols or amines.
Scientific Research Applications
Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate finds applications across various scientific domains:
Chemistry: : Studied for its potential as a ligand in coordination chemistry and its role in organic synthesis as a building block for complex molecules.
Biology: : Explored for its inhibitory activity against specific enzymes or receptors, making it a candidate for drug discovery.
Medicine: : Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism by which methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects involves:
Molecular Targets: : It primarily interacts with protein targets, such as enzymes or receptors, through its benzo[d]thiazole and pyrazole moieties.
Pathways Involved: : The compound influences various biological pathways depending on its molecular target, leading to modulation of biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Molecular Weight and Physicochemical Properties
The target compound’s intermediate molecular weight (~427.4) balances lipophilicity and solubility, whereas bulkier derivatives (e.g., 11k, m/z 568.2) may face bioavailability challenges . The thiadiazole-based compound () has a lower molecular weight, suggesting divergent pharmacokinetics .
Therapeutic Potential
- Antimicrobial Activity : Chlorophenyl-pyrazole-thiazole hybrids () inhibit microbial growth via undefined mechanisms, possibly involving membrane disruption .
- Antibacterial Applications : 5-Acyloxypyrazoles () demonstrate efficacy against Gram-positive bacteria, suggesting the target compound’s ester group may confer similar properties .
Key Differentiator: The 6-fluorobenzo[d]thiazole group in the target compound could enhance target specificity compared to non-fluorinated analogs, leveraging fluorine’s electronegativity for stronger receptor interactions.
Biological Activity
Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate, with CAS number 1172402-11-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 410.4 g/mol. The structure features a benzoate moiety linked to a pyrazole and a thiazole ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For example, one method includes the reaction of 6-fluorobenzo[d]thiazole with 3-methyl-1H-pyrazol-5-carboxylic acid derivatives under specific conditions to yield the target compound with good yields (61–85%) .
Antimicrobial Activity
Studies have shown that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .
Antiviral Activity
Research indicates potential antiviral activity against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). A related series of compounds demonstrated IC50 values as low as 0.09 μM, suggesting that modifications to the benzothiazole structure can enhance antiviral efficacy .
Anticancer Potential
The compound may also exhibit anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, structural modifications in similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives, including this compound), against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL for several strains, showcasing their potential as antimicrobial agents .
- Antiviral Activity Against MERS-CoV : In vitro studies on related benzothiazole derivatives revealed significant antiviral activity against MERS-CoV, with some compounds achieving IC50 values in the nanomolar range. This highlights the importance of structural features in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
